molecular formula C17H20N2 B1526122 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 93731-05-6

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1526122
CAS No.: 93731-05-6
M. Wt: 252.35 g/mol
InChI Key: XNMMBZALYPPNDV-UHFFFAOYSA-N
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Description

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-benzyl-2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-14-11-12-19(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18-14/h2-10,14,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMMBZALYPPNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

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